Cas no 79406-11-4 (Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-)

Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- structure
79406-11-4 structure
商品名:Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
CAS番号:79406-11-4
MF:C25H36O5
メガワット:416.55034828186
CID:836859
PubChem ID:91886676

Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- 化学的及び物理的性質

名前と識別子

    • Kaur-16-en-18-oic acid, 9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
    • 3α-Angeloyloxypterokaurene L3
    • Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
    • 3alpha-Angeloyloxy-9beta-hydroxy-ent-kaur-16-en-oic acid
    • (3α,4α)-9-Hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]kaur-16-en-18-oic acid (ACI)
    • Kaur-16-en-18-oic acid, 9-hydroxy-3-[(2-methyl-1-oxo-2-butenyl)oxy]-, [3α(Z),4α]- (ZCI)
    • Kaur-16-en-18-oic acid, 9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3α,4α)- (9CI)
    • 3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-oic acid
    • [ "" ]
    • 3alpha-Angeloyloxypterokaurene L3
    • 79406-11-4
    • (1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
    • AKOS040761084
    • A-Angeloyloxypterokaurene L3
    • 3alpha-AngeloyloxypterokaureneL3
    • 3
    • インチ: 1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19-,22-,23+,24-,25-/m1/s1
    • InChIKey: OMEDWFNWWHKRJU-UWZXKBJASA-N
    • ほほえんだ: O[C@]12[C@@]3(CC[C@H]([C@@]([C@H]3CC[C@@]31CC(=C)[C@H](CC2)C3)(C)C(=O)O)OC(=O)/C(/C)=C\C)C

計算された属性

  • せいみつぶんしりょう: 416.25600
  • どういたいしつりょう: 416.25627424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 829
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 83.8Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 544.3±50.0 °C at 760 mmHg
  • フラッシュポイント: 178.6±23.6 °C
  • PSA: 83.83000
  • LogP: 4.64290
  • じょうきあつ: 0.0±3.3 mmHg at 25°C

Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- セキュリティ情報

Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN2920-5mg
3alpha-Angeloyloxypterokaurene L3
79406-11-4
5mg
¥ 3560 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A97350-5mg
3α-Angeloyloxypterokaurene L3
79406-11-4
5mg
¥5120.0 2021-09-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2920-1 mL * 10 mM (in DMSO)
3alpha-Angeloyloxypterokaurene L3
79406-11-4
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-08
A2B Chem LLC
AH54284-5mg
3alpha-Angeloyloxypterokaurene L3
79406-11-4 98.0%
5mg
$635.00 2024-04-19
TargetMol Chemicals
TN2920-1 ml * 10 mm
3alpha-Angeloyloxypterokaurene L3
79406-11-4
1 ml * 10 mm
¥ 3660 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2920-1 mg
3alpha-Angeloyloxypterokaurene L3
79406-11-4
1mg
¥2595.00 2022-04-26
Cooke Chemical
M9326734-5mg
3α-AngeloyloxypterokaureneL3
79406-11-4 98%
5mg
RMB 2432.00 2025-02-21
TargetMol Chemicals
TN2920-5 mg
3alpha-Angeloyloxypterokaurene L3
79406-11-4 98%
5mg
¥ 3,560 2023-07-11

Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- 関連文献

Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-に関する追加情報

Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-, identified by its CAS number 79406-11-4, is a complex organic compound with significant implications in the field of chemical biology and pharmaceutical research. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this molecule, characterized by its intricate stereochemistry and functional groups, makes it a subject of intense interest among researchers exploring novel pharmacophores.

The chemical structure of Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- encompasses a lupane skeleton with multiple hydroxyl and ester functionalities. These features contribute to its reactivity and potential interactions with biological targets. Specifically, the presence of a hydroxyl group at the 9-position and an ester linkage at the 3-position enhances its solubility and bioavailability, making it a promising candidate for drug development. Additionally, the (2Z)-2-methyl-1-oxo-2-butenyl moiety introduces a double bond and a methyl group, which can influence its metabolic pathways and pharmacokinetic properties.

In recent years, there has been growing interest in triterpenoids due to their demonstrated efficacy in various therapeutic contexts. Studies have shown that compounds like Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-, exhibit anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in Journal of Medicinal Chemistry highlights its potential in modulating signaling pathways associated with chronic diseases. The anti-inflammatory effects are particularly noteworthy, as they suggest applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The structural complexity of Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-, presents both challenges and opportunities for synthetic chemists. The synthesis of this compound requires precise control over stereochemistry to ensure the formation of the correct enantiomer. Advances in asymmetric synthesis have enabled researchers to produce enantiomerically pure forms of this molecule, which is crucial for evaluating its biological activity without interference from racemic impurities. Techniques such as chiral resolution and catalytic asymmetric hydrogenation have been employed to achieve high yields of the desired stereoisomer.

The pharmacological profile of Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-, has been extensively studied in preclinical models. One notable finding is its ability to inhibit the activity of enzymes involved in pro-inflammatory cytokine production. This mechanism aligns with current therapeutic strategies aimed at reducing inflammation through targeted enzyme inhibition. Furthermore, preliminary data suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The bioavailability and metabolic stability of Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)--, are critical factors determining its clinical efficacy. Research has shown that modifications at the 9-hydroxy position can significantly impact its pharmacokinetic behavior. For example, conjugation with polyethylene glycol (PEG) has been explored as a strategy to enhance its solubility and prolong its circulation time in the bloodstream. Such modifications are essential for developing drug formulations that ensure optimal delivery to target tissues.

The synthetic pathways for producing Kaur-16-en-18-oic acid derivatives have been optimized to improve scalability and cost-effectiveness. Biocatalytic approaches using engineered enzymes have emerged as a sustainable alternative to traditional chemical synthesis. These methods not only reduce waste but also offer higher selectivity and yield under mild reaction conditions. The integration of biocatalysis with green chemistry principles aligns with global efforts to promote environmentally friendly pharmaceutical manufacturing.

The role of computational modeling in understanding the behavior of Kaur-16-en-18-oic acid derivatives cannot be overstated. Molecular dynamics simulations have provided insights into how this compound interacts with biological targets at an atomic level. These simulations help predict binding affinities and identify key residues involved in drug-receptor interactions. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and design more effective therapeutic agents.

The future prospects for Kaurrnrn16-nrnrn18-nrnrnenoicrnacidrn9-rnrnrnhydroxy-rnrnrn3-rnrnrn[[[rnrnrn(22-rnrnrnz)rnrnrn22-rnrnrnmethyl-rnrnrn1-rnrnrnoxrnrnrn22-rnrnrnbutenyl)rnrnrnoyrn]]],rnn(33arnrнарнарнарнарнарнарнарнарнарнарнарнарнарнарнарнарнарн)arnrнрарнрарнрарнрарнрарнрарнрарнрарнрарнрарнрарнрар: A Promising Avenue for Therapeutic Innovation

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.